S-(Sulfanylmethyl) butanethioate
Description
Structure
3D Structure
Properties
CAS No. |
650607-73-1 |
|---|---|
Molecular Formula |
C5H10OS2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
S-(sulfanylmethyl) butanethioate |
InChI |
InChI=1S/C5H10OS2/c1-2-3-5(6)8-4-7/h7H,2-4H2,1H3 |
InChI Key |
JIGVGROMOKLHNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)SCS |
Origin of Product |
United States |
Synthetic Methodologies for S Sulfanylmethyl Butanethioate and Analogues
Strategies for Thioester Bond Formation in S-(Sulfanylmethyl) butanethioate Synthesis
The cornerstone of synthesizing this compound is the formation of the thioester bond. Several reliable methods are available for the acylation of thiols, which can be adapted for this purpose. The choice of method often depends on the nature of the starting materials and the desired reaction conditions.
A primary and straightforward approach involves the reaction of a butanoyl derivative with a suitable sulfur nucleophile. The most common variant is the reaction of butanoyl chloride with a thiol in the presence of a base to neutralize the HCl byproduct. In the context of this compound, the direct use of methanedithiol (B1605606) would be complex due to the reactivity of both thiol groups. A more controlled strategy would involve a protected form of the sulfanylmethyl thiol.
Alternatively, butanoic anhydride (B1165640) can be employed as the acylating agent. This reaction is typically slower than with the acyl chloride but avoids the generation of corrosive HCl. Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are often used to accelerate the reaction.
Another widely used method is the esterification of butanoic acid with a thiol, facilitated by a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid, allowing for nucleophilic attack by the thiol.
The following table summarizes common thioesterification reactions that could be adapted for the synthesis of this compound precursors.
| Acylating Agent | Thiol Source | Coupling Agent/Catalyst | General Reaction |
| Butanoyl chloride | Protected sulfanylmethyl thiol | Base (e.g., triethylamine, pyridine) | RCOCl + R'SH → RCOSR' + HCl |
| Butanoic anhydride | Protected sulfanylmethyl thiol | DMAP (catalyst) | (RCO)₂O + R'SH → RCOSR' + RCOOH |
| Butanoic acid | Protected sulfanylmethyl thiol | DCC or EDC | RCOOH + R'SH → RCOSR' + byproduct |
Approaches for Incorporating the Sulfanylmethyl Moiety into Butanethioate Scaffolds
The incorporation of the sulfanylmethyl (-CH₂SH) group presents a unique synthetic challenge due to its reactivity. Direct use of methanedithiol as the thiol source in thioesterification is generally avoided due to the potential for double acylation or polymerization. Therefore, a protecting group strategy or a stepwise introduction of the functional groups is necessary.
One plausible route involves the use of a monoprotected methanedithiol derivative, such as S-(acetyl)methanethiol or S-(benzoyl)methanethiol. This protected thiol can undergo thioesterification with a butanoyl derivative as described in the previous section. Subsequent deprotection of the acetyl or benzoyl group would then reveal the free sulfanylmethyl moiety.
An alternative approach is to first construct the butanethioate with a placeholder functional group that can be later converted to the sulfanylmethyl group. For example, S-(halomethyl) butanethioate, such as S-(chloromethyl) butanethioate, could be synthesized. This intermediate can then undergo nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to introduce the sulfanyl (B85325) group. chemistrysteps.comlibretexts.org
A summary of potential strategies for incorporating the sulfanylmethyl group is presented below.
| Strategy | Key Intermediate | Subsequent Reaction |
| Protected Thiol Approach | S-(Butanoyl)-S'-(acetyl)methanedithiol | Deprotection (e.g., hydrolysis) |
| Placeholder Group Approach | S-(Chloromethyl) butanethioate | Nucleophilic substitution with a sulfur source |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable chemical processes. Key areas of focus include the use of less hazardous reagents, atom economy, and the use of renewable resources and catalysts.
One of the primary considerations is the choice of solvent. Whenever possible, the use of greener solvents such as water, ethanol, or supercritical CO₂ should be explored. Solvent-free reactions, where the reactants themselves act as the solvent, are also a highly desirable green alternative.
In terms of atom economy, reactions like the direct esterification of butanoic acid with a protected sulfanylmethyl thiol are preferable to those using acyl chlorides, as they produce water as the primary byproduct instead of a salt that needs to be removed.
The use of biocatalysts, such as enzymes, aligns well with green chemistry principles. Lipases, for instance, can be used for the synthesis of thioesters under mild conditions, often with high selectivity, reducing the need for protecting groups and harsh reagents. rsc.org
Catalytic Systems for Enhanced Synthetic Efficiency of this compound
Catalysis can significantly improve the efficiency and selectivity of the synthesis of this compound. Both homogeneous and heterogeneous catalysts can be employed for the key bond-forming steps.
For thioester bond formation, as mentioned earlier, DMAP is a highly effective nucleophilic catalyst for the acylation of thiols with anhydrides. In recent years, more advanced organocatalysts have been developed that can promote thioesterification with high efficiency and under mild conditions. organic-chemistry.org
Transition metal catalysts, such as those based on palladium, have been used for the synthesis of thioesters from carboxylic acids and thiols via decarbonylative coupling. rsc.org While potentially not the most direct route for this compound, these methods offer alternative synthetic pathways.
The development of solid-supported catalysts is also of great interest from a green chemistry perspective, as they can be easily separated from the reaction mixture and recycled, reducing waste and cost.
Stereoselective Synthesis Considerations for Chiral Analogues of this compound
If the butanethioate scaffold contains a chiral center, for example, in the synthesis of an analogue like S-(sulfanylmethyl) 2-methylbutanethioate, stereoselective synthesis becomes a critical consideration.
Enzymatic resolutions are a powerful tool for obtaining enantiomerically pure starting materials. For instance, a racemic mixture of 2-methylbutanoic acid could be resolved using a lipase (B570770) that selectively esterifies one enantiomer, leaving the other unreacted.
Alternatively, asymmetric synthesis can be employed to create the chiral center with a high degree of stereocontrol. This could involve the use of chiral auxiliaries or chiral catalysts in the key bond-forming reactions. For example, a chiral auxiliary attached to the butanoyl moiety could direct the stereochemical outcome of a reaction at the alpha-position before being cleaved.
Derivatization Reactions of this compound
The presence of the sulfanylmethyl group in this compound opens up a range of possibilities for further derivatization, allowing for the synthesis of a library of related compounds.
Modification at the Sulfanylmethyl Group
The free thiol of the sulfanylmethyl group is a versatile handle for a variety of chemical transformations.
One of the most common reactions of thiols is oxidation. Mild oxidizing agents, such as iodine, can convert the thiol to a disulfide, which could lead to the formation of a symmetrical disulfide dimer of this compound. masterorganicchemistry.com Stronger oxidizing agents can lead to the formation of sulfonic acids.
The thiol group is also an excellent nucleophile and can undergo S-alkylation with a variety of electrophiles, such as alkyl halides, to form thioethers. pearson.com This allows for the introduction of a wide range of substituents at the sulfur atom.
Furthermore, the thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds, providing another avenue for carbon-sulfur bond formation and further molecular elaboration.
The following table outlines some potential derivatization reactions at the sulfanylmethyl group.
| Reaction Type | Reagent | Product Type |
| Oxidation (mild) | Iodine (I₂) | Disulfide |
| S-Alkylation | Alkyl halide (R-X) | Thioether |
| Michael Addition | α,β-Unsaturated carbonyl | β-Thio-carbonyl compound |
Reactions Involving the Thioester Linkage
The thioester group is a versatile functional group, more reactive than its ester counterpart, making it a valuable intermediate in organic synthesis. Its reactivity stems from the larger size of the sulfur atom compared to oxygen, which results in less effective resonance stabilization of the carbonyl group. This renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Key reactions involving the thioester linkage of this compound and its analogs include hydrolysis, aminolysis, thiolysis, reduction, and carbon-carbon bond formation.
Hydrolysis: Thioesters undergo hydrolysis to yield a carboxylic acid and a thiol. This reaction can be catalyzed by either acid or base. For this compound, hydrolysis results in the formation of butanoic acid and methanethiol (B179389). wikipedia.org
Aminolysis: The reaction of a thioester with an amine (aminolysis) produces an amide and a thiol. This is a common and efficient method for amide bond formation. This compound can react with primary or secondary amines to yield the corresponding N-alkyl or N,N-dialkyl butanamide and methanethiol.
Thiolysis (Transthioesterification): A thioester can react with a different thiol in a process called transthioesterification. This equilibrium reaction swaps the thiol moiety of the thioester. This type of thiol-thioester exchange is fundamental in biological systems and in synthetic techniques like native chemical ligation for peptide synthesis.
Reduction Reactions: The thioester group can be selectively reduced to either an aldehyde or a primary alcohol, depending on the reducing agent used.
Reduction to Aldehydes: The Fukuyama Reduction is a highly effective method for the partial reduction of a thioester to an aldehyde. chem-station.comwikipedia.org This reaction utilizes a palladium catalyst (e.g., Pd/C) and a stoichiometric silane (B1218182) reducing agent, such as triethylsilane (Et₃SiH), under mild conditions. organic-chemistry.orgthieme-connect.com A key advantage of this method is its high chemoselectivity and tolerance for a wide range of other functional groups. chem-station.comthieme-connect.com Applying this to this compound would yield butanal.
Reduction to Alcohols: Stronger reducing agents are required to fully reduce the thioester to a primary alcohol. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can achieve this transformation. tandfonline.comcommonorganicchemistry.com Catalytic hydrogenation using specific catalysts, such as acridine-based ruthenium complexes, has also been developed for the clean reduction of thioesters to their corresponding alcohols and thiols. nih.govacs.org The reduction of this compound would produce butan-1-ol and methanethiol.
Carbon-Carbon Bond Formation: The Fukuyama Coupling reaction provides a powerful method for forming a new carbon-carbon bond by converting a thioester into a ketone. organic-chemistry.orgpearson.com The reaction involves the palladium-catalyzed coupling of the thioester with an organozinc halide. wikipedia.orgjk-sci.com For instance, reacting this compound with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst would produce a ketone with the structure R-CO-CH₂CH₂CH₃.
Transformations of the Butanoyl Moiety
Beyond the reactivity of the thioester linkage itself, the butanoyl portion of this compound offers sites for synthetic modification, primarily at the α-carbon (the carbon atom adjacent to the carbonyl group).
α-Carbon Functionalization via Enolate Formation: The protons on the α-carbon of a thioester are significantly more acidic than those in a corresponding ester. This is due to the ability of the sulfur atom to stabilize the resulting negative charge in the enolate intermediate. wikipedia.orgnih.gov
The formation of a thioester enolate is typically achieved by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. lumenlearning.com Once formed, this enolate is a potent carbon nucleophile and can participate in various bond-forming reactions.
Alkylation of the Thioester Enolate: The most common transformation of the thioester enolate is alkylation. The enolate can react with primary or secondary alkyl halides in an SN2-type reaction to form a new carbon-carbon bond at the α-position. lumenlearning.comlibretexts.org This reaction effectively introduces an alkyl substituent onto the butanoyl chain. For example, forming the enolate of this compound with LDA and then reacting it with an alkyl halide (R-X) would yield S-(Sulfanylmethyl) 2-alkylbutanethioate. This strategy is a valuable tool for elaborating the carbon skeleton of the acyl group. nih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₅H₁₀OS₂ |
| Molecular Weight | 150.26 g/mol |
| Canonical SMILES | CCCC(=O)SCS |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Molecular Formula | Role in Reactions |
|---|---|---|
| This compound | C₅H₁₀OS₂ | Starting Material |
| Butanoic acid | C₄H₈O₂ | Product (Hydrolysis) |
| Methanethiol | CH₄S | Product (Hydrolysis, Aminolysis, Reduction) |
| Butanamide | C₄H₉NO | Product (Aminolysis) |
| Butanal | C₄H₈O | Product (Reduction) |
| Butan-1-ol | C₄H₁₀O | Product (Reduction) |
| Triethylsilane | C₆H₁₆Si | Reagent (Fukuyama Reduction) |
| Organozinc Halide | RZnX | Reagent (Fukuyama Coupling) |
| Lithium Diisopropylamide (LDA) | C₆H₁₄LiN | Reagent (Enolate Formation) |
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to S Sulfanylmethyl Butanethioate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For S-(Sulfanylmethyl) butanethioate, a suite of NMR experiments, including ¹H, ¹³C, and ³³S NMR, along with two-dimensional techniques, would be employed for a thorough characterization.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the thioester carbonyl group and the sulfur atoms.
Butanoyl Chain Protons: The protons of the butanoyl group will appear as characteristic multiplets. The α-methylene protons (-CH₂-C(O)S-) are expected to be the most deshielded within this chain due to their proximity to the carbonyl group, likely resonating in the range of δ 2.5-2.8 ppm as a triplet. The β-methylene protons (-CH₂-CH₂-C(O)S-) would appear as a sextet around δ 1.6-1.8 ppm, and the terminal methyl protons (-CH₃) would be observed as a triplet at approximately δ 0.9-1.0 ppm.
Sulfanylmethyl Protons: The methylene (B1212753) protons of the sulfanylmethyl group (-S-CH₂-SH) are situated between two sulfur atoms, which would place their resonance at a distinct chemical shift, predicted to be in the region of δ 3.8-4.2 ppm as a doublet. The coupling to the thiol proton allows for this multiplicity.
Thiol Proton: The thiol proton (-SH) is expected to appear as a triplet, due to coupling with the adjacent methylene protons, in the range of δ 1.5-2.0 ppm. The exact chemical shift and multiplicity can be influenced by factors such as solvent, concentration, and temperature, and the peak may sometimes be broad.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃-CH₂- | 0.9-1.0 | Triplet | ~7.5 |
| CH₃-CH₂-CH₂- | 1.6-1.8 | Sextet | ~7.5 |
| -CH₂-C(O)S- | 2.5-2.8 | Triplet | ~7.5 |
| -S-CH₂-SH | 3.8-4.2 | Doublet | ~7.0 |
| -SH | 1.5-2.0 | Triplet | ~7.0 |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.
Carbonyl Carbon: The thioester carbonyl carbon (-C(O)S-) is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of δ 195-205 ppm. libretexts.orgpressbooks.pub
Butanoyl Chain Carbons: The carbons of the butanoyl chain will have distinct signals. The α-carbon (-CH₂-C(O)S-) is expected around δ 40-45 ppm, the β-carbon (-CH₂-CH₂-C(O)S-) at δ 25-30 ppm, and the terminal methyl carbon (-CH₃) at δ 13-15 ppm. libretexts.orgpressbooks.pub
Sulfanylmethyl Carbon: The methylene carbon of the sulfanylmethyl group (-S-CH₂-SH) is influenced by two adjacent sulfur atoms and is predicted to resonate in the range of δ 35-45 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C H₃-CH₂- | 13-15 |
| CH₃-C H₂-CH₂- | 25-30 |
| -C H₂-C(O)S- | 40-45 |
| -C (O)S- | 195-205 |
| -S-C H₂-SH | 35-45 |
Sulfur-33 NMR (³³S NMR) as a Probe for Sulfur Environment
³³S NMR is a less common technique due to the low natural abundance (0.76%) and quadrupolar nature of the ³³S nucleus, which often results in very broad signals. However, it can provide direct information about the chemical environment of the sulfur atoms. In this compound, two distinct sulfur signals would be expected: one for the thioester sulfur and another for the thiol sulfur. The chemical shifts in ³³S NMR are sensitive to the oxidation state and bonding of the sulfur atom. While predicting exact chemical shifts is challenging without reference data for this specific compound, the thioester sulfur would likely appear at a different chemical shift compared to the thiol sulfur, allowing for their differentiation.
Two-Dimensional NMR Techniques for Connectivity Elucidation
To confirm the proposed structure, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between protons and carbons.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be expected between:
The methyl protons (δ 0.9-1.0) and the adjacent methylene protons (δ 1.6-1.8).
The methylene protons at δ 1.6-1.8 and the α-methylene protons at δ 2.5-2.8.
The sulfanylmethyl protons (δ 3.8-4.2) and the thiol proton (δ 1.5-2.0).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons they are attached to. nih.gov This would confirm the assignments made in the 1D spectra by showing cross-peaks between:
The methyl protons (δ 0.9-1.0) and the methyl carbon (δ 13-15).
The methylene protons at δ 1.6-1.8 and the corresponding carbon at δ 25-30.
The α-methylene protons (δ 2.5-2.8) and the α-carbon (δ 40-45).
The sulfanylmethyl protons (δ 3.8-4.2) and the sulfanylmethyl carbon (δ 35-45).
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
Carbonyl Stretch (C=O): The most prominent feature in the IR spectrum is expected to be the strong absorption band for the thioester carbonyl stretch, typically found in the range of 1680-1710 cm⁻¹. nist.gov This band would also be present, though likely weaker, in the Raman spectrum.
C-S Stretch: The C-S stretching vibrations are generally weak in the IR spectrum but can produce stronger signals in the Raman spectrum. Two distinct C-S stretching bands are expected: one for the C-S bond of the thioester and another for the C-S bond of the sulfanylmethyl group, likely appearing in the region of 600-800 cm⁻¹.
S-H Stretch: The S-H stretching vibration of the thiol group gives rise to a weak but sharp absorption band in the IR spectrum, typically in the range of 2550-2600 cm⁻¹. ias.ac.in This band is often a strong and characteristic signal in the Raman spectrum.
C-H Stretch: The C-H stretching vibrations of the alkyl chain will appear as a series of bands in the region of 2850-3000 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| S-H Stretch | 2550-2600 | 2550-2600 | Weak (IR), Strong (Raman) |
| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 | Medium to Strong |
| C=O Stretch (Thioester) | 1680-1710 | 1680-1710 | Strong (IR), Medium (Raman) |
| C-S Stretch | 600-800 | 600-800 | Weak (IR), Medium (Raman) |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Molecular Ion Peak: The electron ionization (EI) mass spectrum of this compound (C₅H₁₀OS₂) is expected to show a molecular ion peak (M⁺˙) at m/z 150. The presence of two sulfur atoms would give rise to a characteristic isotopic pattern, with a significant M+2 peak (approximately 8-9% of the M⁺˙ peak) due to the natural abundance of the ³⁴S isotope.
Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through several key pathways:
α-Cleavage: Cleavage of the bond between the carbonyl group and the sulfur atom is a common fragmentation pathway for thioesters, which would lead to the formation of the butanoyl cation [CH₃(CH₂)₂CO]⁺ at m/z 71.
Cleavage of the S-CH₂ Bond: Fragmentation of the S-CH₂ bond could lead to the formation of the [CH₂SH]⁺ radical cation at m/z 47.
McLafferty Rearrangement: A McLafferty-type rearrangement involving the butanoyl chain could lead to the loss of a neutral propene molecule (CH₃CH=CH₂) and the formation of a radical cation at m/z 108.
Loss of the Sulfanylmethyl Group: Cleavage of the C(O)-S bond could result in the loss of the ·SCH₂SH radical, leading to the [CH₃(CH₂)₂CO]⁺ ion at m/z 71.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formation Pathway |
| 150 | [C₅H₁₀OS₂]⁺˙ | Molecular Ion |
| 108 | [C₂H₄OS₂]⁺˙ | McLafferty Rearrangement |
| 71 | [CH₃(CH₂)₂CO]⁺ | α-Cleavage |
| 47 | [CH₂SH]⁺ | Cleavage of S-CH₂ bond |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of a compound by providing a highly accurate mass measurement. This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence.
For this compound, with a chemical formula of C5H10OS2, the theoretical exact mass can be calculated. An HRMS analysis would aim to experimentally measure the mass of the molecular ion ([M]+ or [M+H]+) and compare it to the calculated value. A close match, typically within a few parts per million (ppm), would strongly support the presence of the compound.
Table 1: Theoretical HRMS Data for this compound
| Ion Type | Chemical Formula | Theoretical Exact Mass (Da) |
| [M]•+ | C5H10OS2 | 150.01729 |
| [M+H]+ | C5H11OS2 | 151.02497 |
| [M+Na]+ | C5H10NaOS2 | 173.00688 |
Note: This table represents theoretical values. Experimental data from HRMS analysis of this compound is not currently available in the public domain.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) would be the subsequent step after HRMS to elucidate the structure of this compound. In an MS/MS experiment, the molecular ion of the compound is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.
By analyzing the mass-to-charge ratios (m/z) of the fragment ions, researchers can deduce the connectivity of atoms within the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the sulfanylmethyl group (-CH2SH) or cleavage at the thioester bond.
Table 2: Plausible MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |
| 151.02497 | [C4H7O]+ | CH3S2 | 71.04968 |
| 151.02497 | [C5H11S2]+ | O | 135.03022 |
| 151.02497 | [CH3S2]+ | C4H8O | 74.96970 |
Note: This table is a theoretical representation of potential fragmentation pathways. Actual MS/MS data for this compound is not available.
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)
For a compound like this compound, which may be a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging. However, if a suitable crystalline derivative of the compound could be synthesized, X-ray crystallography would offer unparalleled structural detail. This would be particularly valuable for confirming the geometry around the sulfur atoms and the thioester group. To date, no published crystallographic data for this compound or its derivatives has been found.
Chiroptical Spectroscopic Methods for Enantiomeric Characterization (if chiral forms exist)
This compound itself is not a chiral molecule as it does not possess a stereocenter. Therefore, it would not exhibit optical activity, and chiroptical spectroscopic methods such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) would not be applicable for its enantiomeric characterization. These techniques are specifically used to study chiral molecules that can exist as non-superimposable mirror images (enantiomers).
Computational and Theoretical Investigations of S Sulfanylmethyl Butanethioate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for determining the electronic structure and optimized molecular geometry of S-(Sulfanylmethyl) butanethioate. These methods solve the Schrödinger equation for the molecule, providing detailed information about bond lengths, bond angles, and the distribution of electrons.
DFT methods, such as B3LYP, are widely used due to their balance of accuracy and computational cost. multidisciplinaryjournals.com For this compound, these calculations would predict the three-dimensional arrangement of atoms that corresponds to the lowest energy state. Ab initio methods, while more computationally intensive, can offer even higher accuracy.
The optimized geometry reveals key structural features. The thioester group, R-C(=O)-S-R', has a distinct planar character due to the delocalization of electrons. gonzaga.edu The C-S bond in the thioester is typically longer than a C-O bond in an ester, and the C=O bond is also slightly affected. The sulfanylmethyl group (-CH₂-SH) introduces additional flexibility and a reactive thiol group.
Illustrative Geometrical Parameters for this compound (Estimated from DFT Calculations on Analogous Compounds)
| Parameter | Bond/Angle | Estimated Value |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-S (thioester) | ~1.78 Å |
| Bond Length | S-C (sulfanyl) | ~1.82 Å |
| Bond Length | S-H | ~1.34 Å |
| Bond Angle | O=C-S | ~123° |
| Bond Angle | C-S-C | ~100° |
| Bond Angle | C-S-H | ~96° |
These values are estimations based on computational studies of similar functional groups and are presented for illustrative purposes.
Conformational Analysis and Energy Landscape Mapping of this compound
Conformational analysis of this compound is essential to understand its flexibility and the different spatial arrangements it can adopt. The molecule possesses several rotatable bonds, primarily around the thioester linkage and the sulfanylmethyl group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped.
Molecular Dynamics Simulations for Dynamic Behavior in Solution
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a solvent, such as water. fz-juelich.de In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, revealing how the molecule moves, changes conformation, and interacts with its surroundings. nih.gov
An MD simulation of this compound in water would show how the polar thioester and thiol groups interact with water molecules through hydrogen bonding and dipole-dipole interactions. The non-polar butyl chain would exhibit hydrophobic behavior. These simulations can be used to calculate various properties, including:
Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to the solvent.
Radial Distribution Functions: To understand the structuring of solvent molecules around different parts of the solute.
Diffusion Coefficient: To characterize the translational motion of the molecule in the solvent. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structure. researchgate.net
NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). uni-bonn.de The predicted chemical shifts can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra. mdpi.com
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃- | ~0.9 | ~13.7 |
| -CH₂-CH₃ | ~1.6 | ~18.5 |
| -CH₂-C=O | ~2.5 | ~36.0 |
| C=O | - | ~198.0 |
| -S-CH₂-SH | ~3.8 | ~30.0 |
| -SH | ~1.5 (variable) | - |
These are estimated values based on computational models and data for analogous functional groups.
Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to atomic displacements yields the Hessian matrix, from which vibrational frequencies can be determined. nih.gov These frequencies correspond to the various stretching, bending, and torsional motions within the molecule and can be compared with experimental infrared (IR) and Raman spectra. mdpi.commdpi.com Key predicted vibrational modes for this compound would include the C=O stretch, C-S stretches, and the S-H stretch.
Reaction Pathway Elucidation and Transition State Analysis using Computational Methods
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction to study would be its hydrolysis, which would yield butanoic acid and methanedithiol (B1605606). fiveable.melibretexts.org
By mapping the potential energy surface of the reaction, computational methods can identify the minimum energy path from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. acs.org The structure and energy of the transition state provide crucial information about the reaction barrier and the mechanism. For thioester hydrolysis, the mechanism typically involves the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. fiveable.meresearchgate.net
Computational analysis can also explore other potential reaction pathways, such as oxidation of the thiol group or reactions involving the α-protons of the thioester.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (focus on properties, not clinical activity)
QSAR and QSPR models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. fiveable.me By developing models based on a dataset of related compounds with known properties, the properties of new compounds like this compound can be predicted. nih.gov
For QSPR, various molecular descriptors are calculated for a series of sulfur-containing compounds. These descriptors, which can be electronic, steric, or topological, are then used to build a mathematical model that predicts a specific property, such as boiling point, density, or partition coefficient. nih.govnih.govresearchgate.netbham.ac.uk
Predicted Physicochemical Properties of this compound using QSPR Models
| Property | Predicted Value |
| Boiling Point | ~190-210 °C |
| Density | ~1.05 g/cm³ |
| LogP (octanol-water partition coefficient) | ~1.8 |
These values are estimates based on generalized QSPR models for sulfur-containing organic compounds and are for illustrative purposes. engineeringtoolbox.comwikipedia.org
Reactivity and Reaction Mechanisms of S Sulfanylmethyl Butanethioate
Hydrolytic Cleavage of the Thioester Bond: Mechanisms and Kinetics
The thioester bond in S-(Sulfanylmethyl) butanethioate is susceptible to hydrolysis, a reaction that involves the cleavage of the bond by water. This process is a type of nucleophilic acyl substitution, where water acts as the nucleophile.
Mechanism: The hydrolysis reaction is thermodynamically favorable, ultimately yielding butanoic acid and methanedithiol (B1605606) (which is unstable and may decompose further). libretexts.orglibretexts.org The reaction proceeds through a tetrahedral alkoxide intermediate, initiated by the attack of a water molecule on the electrophilic carbonyl carbon. libretexts.orglibretexts.org The subsequent elimination of the methanethiolate (B1210775) leaving group is facilitated by the relative stability of the thiolate anion compared to an alkoxide, making thioesters more reactive towards hydrolysis than their ester counterparts. libretexts.org
The general steps are as follows:
Nucleophilic Attack: A water molecule attacks the carbonyl carbon of the thioester.
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed, with a negative charge on the oxygen atom.
Leaving Group Elimination: The carbonyl double bond reforms, leading to the expulsion of the sulfanylmethanethiolate group (⁻SCH₂SH).
Proton Transfer: A final proton transfer step yields butanoic acid and sulfanylmethanethiol.
While thermodynamically favorable, the rate of uncatalyzed hydrolysis of thioesters at neutral pH is typically slow. libretexts.org The reaction can be significantly accelerated by acid or base catalysis.
Kinetics: The kinetics of thioester hydrolysis are influenced by several factors, including pH, temperature, and the presence of catalysts. In biological systems, enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine, demonstrate the rapid cleavage of ester (and by analogy, thioester) bonds through a two-phase process involving a covalent enzyme-substrate intermediate. libretexts.org For this compound, the rate would be expected to follow pseudo-first-order kinetics under conditions where the concentration of water is large and constant.
Oxidation Reactions of the Sulfanylmethyl Group
The terminal sulfanylmethyl group (-CH₂SH) is a primary thiol and is readily oxidized. The oxidation state of the sulfur atom changes in these reactions, rather than the carbon. libretexts.orgmsu.edu The nature of the final product depends on the strength of the oxidizing agent used. researchgate.net
Mild Oxidation: In the presence of mild oxidizing agents, such as hydrogen peroxide in controlled conditions or air, the primary reaction is the coupling of two thiol molecules to form a disulfide. In this case, this compound would dimerize to form bis((butanoylthio)methyl) disulfide. This conversion from a thiol to a disulfide is considered an oxidation because each sulfur atom loses a bond to hydrogen and gains a bond to another sulfur. libretexts.org The S-S single bond is significantly stronger than the O-O bond in peroxides, making disulfide formation thermodynamically favored over the analogous peroxide formation from alcohols. msu.edu
Strong Oxidation: Treatment with strong oxidizing agents, such as permanganate, nitric acid, or excess hydrogen peroxide, can oxidize the thiol group to a sulfonic acid (-SO₃H). researchgate.net This reaction would convert the sulfanylmethyl group of this compound into a sulfonic acid group, yielding S-(sulfonylmethyl) butanethioate.
| Oxidizing Agent | Product of Sulfanylmethyl Group Oxidation |
| Air (O₂), mild H₂O₂ | Disulfide (Dimer) |
| Strong Oxidants (e.g., KMnO₄, HNO₃) | Sulfonic Acid |
Nucleophilic Attack at the Carbonyl Center
The carbonyl carbon in this compound is electrophilic and is the primary site for nucleophilic attack, leading to nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com This class of reaction is fundamental to the chemistry of thioesters. masterorganicchemistry.com
Mechanism: The reaction follows a two-step addition-elimination mechanism. masterorganicchemistry.com
Addition: The nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negatively charged oxygen. masterorganicchemistry.com
Elimination: The carbonyl group reforms by eliminating the leaving group, which is the sulfanylmethanethiolate anion (⁻SCH₂SH).
Examples of Nucleophilic Acyl Substitution:
| Nucleophile | Product | Reaction Type |
| H₂O | Butanoic Acid | Hydrolysis |
| R'OH (Alcohol) | Butanoate Ester | Alcoholysis |
| R'NH₂ (Amine) | Butanamide | Aminolysis |
| R'COO⁻ (Carboxylate) | Butanoic Anhydride (B1165640) | Acyl Transfer |
Electrophilic Reactions Involving Sulfur Atoms
This compound possesses two sulfur atoms, both of which can exhibit nucleophilic character. msu.edu The reactivity differs based on the chemical environment of the sulfur atom.
Sulfanylmethyl Sulfur (Thiol): The thiol sulfur is highly nucleophilic, especially in its deprotonated thiolate form. msu.edulibretexts.org It readily reacts with a variety of electrophiles. For instance, it can be alkylated by alkyl halides in an Sₙ2 reaction to form a sulfide (B99878) (thioether). This high nucleophilicity of sulfur compared to oxygen is a key feature of thiol chemistry. libretexts.orgmsu.edu
Thioester Sulfur: While typically part of the leaving group in nucleophilic acyl substitutions, the thioester sulfur can be made to act as an electrophile under specific "umpolung" (polarity reversal) conditions. acsgcipr.orgrsc.org This involves activating the sulfur with a suitable leaving group, making it susceptible to attack by carbon nucleophiles like Grignard reagents or organolithium compounds. acsgcipr.org
Radical Reactions and Their Pathways
The sulfanylmethyl group can participate in radical reactions. The relatively weak S-H bond can undergo homolytic cleavage when exposed to radical initiators or ultraviolet light, generating a thiyl radical (•SCH₂C(O)C₄H₉). researchgate.net
Once formed, this thiyl radical can undergo several reactions:
Dimerization: Two thiyl radicals can combine to form a disulfide-linked dimer, which is the same product as from mild oxidation.
Addition Reactions: The thiyl radical can add across double or triple bonds in other molecules, initiating polymerization or other radical chain reactions.
Hydrogen Abstraction: It can abstract a hydrogen atom from another molecule to reform the thiol, propagating a radical chain.
The ease with which thiols form thiyl radicals makes them effective radical scavengers and chain transfer agents in various chemical processes.
Coordination Chemistry of this compound with Metal Centers
This compound has multiple potential binding sites for metal ions, including the carbonyl oxygen and the two sulfur atoms of the thioester and thiol groups. This allows it to function as a ligand in coordination complexes. chadsprep.com
The molecule can act as a chelating agent, binding to a central metal ion through more than one donor atom. chadsprep.com Thioester moieties have been shown to act as ligands for metal ions like lithium and titanium. nih.gov Furthermore, thiol and thiolate groups are well-known to coordinate strongly with a wide range of metal centers, including transition metals like ruthenium. nih.govacs.org
Possible coordination modes for this compound include:
Monodentate Coordination: Binding through either the carbonyl oxygen or, more commonly, one of the sulfur atoms.
Bidentate Chelation:
O,S-chelation: Coordination involving the carbonyl oxygen and the thioester sulfur.
S,S-chelation: Coordination involving the thioester sulfur and the terminal thiol sulfur.
O,S-chelation: Coordination through the carbonyl oxygen and the terminal thiol sulfur, forming a larger chelate ring.
The specific coordination mode would depend on the metal ion's size, charge, and electronic properties, as well as the reaction conditions. The ability of thiols to act as "transient cooperative ligands" suggests that the sulfanylmethyl group could play a dynamic role in catalytic cycles involving metal complexes. nih.govacs.org
Biochemical Interactions and Mechanistic Studies of S Sulfanylmethyl Butanethioate
Investigations of Thioesterase Enzyme Substrate Specificity (e.g., acetylcholinesterase, carboxylesterase)
No studies were found that investigated S-(Sulfanylmethyl) butanethioate as a substrate for thioesterase enzymes such as acetylcholinesterase or carboxylesterase. The substrate specificity of these enzymes is typically determined through kinetic assays with a range of potential substrates. nih.gov However, this compound has not been documented as a compound tested in these assays.
Mechanisms of Protein Acylation or Thioacylation by this compound
The process of protein S-acylation involves the attachment of a fatty acid to a cysteine residue on a protein, a reaction mediated by S-acyltransferases. nih.gov This post-translational modification is reversible and plays a role in various cellular processes. nih.gov There is no available research describing the potential for this compound to act as a donor for protein acylation or thioacylation.
Interactions with Biological Thiols and Disulfide Exchange Reactions
Biological thiols, such as glutathione, are crucial in cellular redox homeostasis and can participate in disulfide exchange reactions. nih.govnih.gov These reactions involve the nucleophilic attack of a thiolate anion on a disulfide bond. researchgate.netnih.gov The interaction of this compound with biological thiols and its participation in disulfide exchange reactions have not been investigated.
Role of this compound as a Substrate or Inhibitor in Enzymatic Pathways (e.g., matrix metalloprotease activity)
The ability of a compound to act as a substrate or inhibitor is a key aspect of its biochemical profile. However, no studies have been published that explore the role of this compound in any enzymatic pathway, including its potential effects on matrix metalloprotease activity.
Molecular-Level Binding Studies with Receptors or Enzymes (In Vitro)
In vitro binding studies are essential for understanding the interaction of a compound with its biological targets. fda.gov These studies can determine binding affinity and kinetics. fda.gov There are no published in vitro studies detailing the binding of this compound to any receptor or enzyme.
Environmental Behavior and Transformation of S Sulfanylmethyl Butanethioate
Volatilization Potential from Water and Soil
The tendency of a chemical to volatilize from water and soil is a critical process influencing its environmental distribution, transport, and potential for atmospheric exposure. This process is governed by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.
While specific experimental data for the volatilization of S-(Sulfanylmethyl) butanethioate are absent from scientific literature, predictions can be made based on the properties of structurally similar compounds, such as S-Methyl butanethioate. The predicted properties for S-Methyl butanethioate suggest a moderate potential for volatilization.
Predicted Physicochemical Properties of a Similar Compound (S-Methyl butanethioate)
| Property | Predicted Value | Source |
| Water Solubility | 7.07 g/L | ALOGPS |
| logP (Octanol-Water Partition Coefficient) | 1.62 - 1.82 | ALOGPS, ChemAxon |
| Polar Surface Area | 17.07 Ų | ChemAxon |
| Refractivity | 32.94 m³·mol⁻¹ | ChemAxon |
| Polarizability | 13.01 ų | ChemAxon |
The water solubility of 7.07 g/L for S-Methyl butanethioate indicates that it is moderately soluble in water. foodb.ca The logP value, a measure of a chemical's hydrophobicity, is in the range of 1.62 to 1.82, suggesting a moderate affinity for organic matter over water. foodb.ca Compounds with higher logP values tend to adsorb more strongly to soil and sediment, which can reduce their volatilization from these media.
In general, thioesters can undergo hydrolysis in aqueous environments to form a carboxylic acid and a thiol. wikipedia.org The rate of this hydrolysis is pH-dependent and can be a significant factor in the persistence of the parent compound in water and moist soil. The resulting degradation products, butanoic acid and methanethiol (B179389) (in the case of hydrolysis of S-Methyl butanethioate), will have their own distinct volatilization potentials.
Environmental Distribution and Compartmentalization Modeling
Environmental distribution and compartmentalization models, such as fugacity models, are used to predict the environmental compartment (air, water, soil, sediment) where a chemical is likely to accumulate. These models rely on the physicochemical properties of the compound.
Due to the lack of specific experimental data for this compound, a quantitative environmental distribution model cannot be accurately parameterized. However, based on the predicted properties of the similar compound S-Methyl butanethioate, a qualitative assessment can be made.
The moderate water solubility and logP value suggest that this compound would likely distribute between the water and soil/sediment compartments. foodb.ca Its potential for volatilization indicates that some partitioning to the atmosphere could also occur. The actual distribution would be highly dependent on the specific environmental conditions, such as temperature, soil organic matter content, and water flow rates.
Thioesters are known to be reactive intermediates in various biochemical pathways and can be susceptible to microbial degradation. wikipedia.orgchemrxiv.org In soil and aquatic environments, biodegradation is expected to be a significant transformation pathway, likely involving the cleavage of the thioester bond. purdue.edu This biological breakdown would limit the persistence and long-range transport of the compound.
Despite a comprehensive search for scientific literature, no specific analytical methodologies for the detection and quantification of the chemical compound "this compound" could be located. Searches for this compound, including queries for its Chemical Abstracts Service (CAS) number, did not yield any relevant results detailing its analysis via chromatographic, spectrophotometric, or electrochemical techniques.
The scientific community has not published research on the separation and quantification of this compound using methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or High-Performance Liquid Chromatography (HPLC). Similarly, there is no available information on spectrophotometric or electrochemical detection techniques tailored to this specific compound. Furthermore, no literature was found describing sample preparation strategies for the extraction and analysis of this compound from any matrix.
General analytical methods for compounds with similar functional groups, such as thioesters and free sulfhydryl groups, exist. However, the absence of any data specific to this compound prevents a detailed and accurate discussion of its analytical methodologies as requested.
Therefore, this article cannot be generated as per the provided outline due to the lack of available scientific information on this compound.
Analytical Methodologies for Detection and Quantification of S Sulfanylmethyl Butanethioate
Isotope-Labeling Techniques for Tracing (e.g., radiolabeled compounds for environmental fate studies)
Isotope-labeling techniques are a cornerstone in the study of the environmental fate of chemical compounds, providing a powerful tool for tracing their movement, transformation, and persistence in various environmental compartments. While direct research on the application of these techniques to S-(Sulfanylmethyl) butanethioate is not extensively documented in publicly available scientific literature, the principles and methodologies are well-established through studies of other chemicals, including other sulfur-containing compounds and herbicides. These established methods offer a clear blueprint for how the environmental behavior of this compound could be investigated.
Radiolabeling, in particular, allows for precise tracking and quantification of a target compound and its degradation products, even at very low concentrations. The use of radioactive isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) is common. For a compound like this compound, a ¹⁴C label could be strategically placed within the butanethioate or the sulfanylmethyl moiety of the molecule. The choice of the label's position is critical; it should be in a stable part of the molecule to ensure that the label is not prematurely lost during metabolic or environmental degradation, which could lead to misinterpretation of the data. For instance, placing the ¹⁴C on a terminal methyl group that might be easily cleaved could be problematic.
The primary advantage of using radiolabeled compounds is the ability to achieve a mass balance in environmental fate studies. nih.govuchicago.edu This means that researchers can account for the total amount of the applied chemical, whether it remains as the parent compound, is transformed into metabolites, becomes bound to soil or sediment, or is lost to the atmosphere through volatilization. uchicago.edu This comprehensive tracking is essential for understanding the complete environmental profile of a substance. uchicago.edu
Environmental fate studies using radiolabeled compounds typically investigate several key processes:
Degradation: By tracking the radiolabel, scientists can identify the formation of various degradation products in soil, water, and sediment. This helps in elucidating the transformation pathways, whether they are biotic (microbial degradation) or abiotic (e.g., hydrolysis, photolysis).
Mobility: The movement of the compound in soil and its potential to leach into groundwater can be accurately assessed. By analyzing the radioactivity in different soil layers over time, a clear picture of its mobility can be obtained.
Uptake into Organisms: The absorption, distribution, metabolism, and excretion of the compound in plants and other non-target organisms can be quantified, which is crucial for ecological risk assessment.
Stable isotope labeling, using non-radioactive isotopes like ¹³C, ¹⁵N, or ¹⁸O, is another powerful technique. nih.gov While it does not offer the same ease of detection as radiolabeling, it avoids the complexities and safety concerns associated with handling radioactive materials. Analysis is typically performed using mass spectrometry, which can differentiate between the labeled and unlabeled forms of the compound. This method is particularly useful for studying metabolic pathways and reaction mechanisms in detail. nih.gov For thioesters, methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) have been developed to produce stable isotope-labeled compounds for use as internal standards in quantitative analyses. nih.gov
The data generated from these studies are often presented in tables that summarize the distribution of the radiolabel over time in different environmental compartments. An illustrative example of how such data might be presented for a hypothetical study on this compound is shown below.
Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no readily available scientific literature or data corresponding to this specific molecule. Searches for its applications in polymer chemistry, materials synthesis, functional coatings, chemical sensing, or industrial processes did not yield any relevant results.
This suggests that the compound may be exceptionally rare, not yet synthesized, or referred to by a different nomenclature in existing chemical databases and literature. The structure implied by the name—a butanethioate group with a sulfanylmethyl substituent on the sulfur atom—does not correspond to any widely studied or commercially available chemical entity.
Due to the absence of any research findings or documented properties for “this compound,” it is not possible to provide an article on its advanced research applications and materials science perspectives as outlined. The requested sections on its role as a precursor, its application in functional coatings, its potential in chemical sensing, and its utility in industrial processes cannot be addressed with scientific accuracy.
Therefore, no article content can be generated for the subject “this compound” at this time. Should this compound be known by an alternative name, providing that name would be necessary to conduct a successful literature search.
Future Research Directions and Emerging Paradigms for S Sulfanylmethyl Butanethioate Studies
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Characterization
Machine learning models, particularly deep neural networks (DNNs), have a history of more than two decades in molecular property prediction and virtual compound screening. nih.gov These models can be trained on large datasets of known compounds to learn the relationships between chemical structures and their physical, chemical, and biological activities. nih.gov In the context of S-(Sulfanylmethyl) butanethioate, AI can be employed for several key purposes:
Property Prediction: By analyzing its structure, ML algorithms can predict a range of properties, including solubility, boiling point, and potential toxicity. This can help to guide experimental design and prioritize research efforts.
Generative Chemistry: AI-powered generative models can design novel molecules with specific desired properties. optibrium.com By inputting desired characteristics, researchers could explore derivatives of this compound with potentially enhanced or entirely new functionalities.
Synthesis Planning: AI can assist in devising the most efficient synthetic routes to produce this compound and related compounds, saving time and resources in the laboratory. optibrium.com
Table 1: Potential AI/ML Applications in this compound Research
| Application Area | Specific Task | Potential Outcome |
| Compound Characterization | Physicochemical Property Prediction | Estimation of solubility, melting point, boiling point, etc. |
| Spectroscopic Data Prediction | Simulation of NMR, IR, and mass spectra to aid in identification. | |
| Bioactivity Screening | Virtual screening against biological targets to identify potential therapeutic uses. | |
| Generative Design | de novo Molecule Generation | Creation of novel analogs of this compound with optimized properties. |
| Synthesis | Retrosynthetic Analysis | Identification of efficient and cost-effective synthetic pathways. |
High-Throughput Screening Methodologies for Mechanistic Elucidation
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. This methodology is invaluable for elucidating the mechanism of action of a novel compound like this compound. By combining HTS with computational models, researchers can efficiently screen large libraries of compounds and identify potential functional substitutes or compounds with similar mechanisms. nih.gov
For this compound, HTS could be employed to:
Identify Biological Targets: By testing the compound against a wide array of cellular assays, researchers can pinpoint the biological pathways and molecular targets with which it interacts.
Structure-Activity Relationship (SAR) Studies: HTS can be used to test a library of this compound analogs, providing data to build a comprehensive understanding of how chemical structure relates to biological activity.
Functional Profiling: Screening the compound across a panel of cell lines or model organisms can reveal its functional effects, such as anti-inflammatory or antioxidant properties. Organosulfur compounds are known to be potential activators of the Nrf2 pathway, a key regulator of cellular response to oxidative stress. nih.gov HTS could be used to investigate if this compound shares this property.
The data generated from HTS can then be fed back into machine learning models to refine predictions and guide the design of the next generation of compounds. nih.gov
Nanoscale Investigations of Compound Behavior
Understanding how a molecule behaves at the nanoscale is crucial for predicting its interactions within biological systems and for designing novel materials. Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) allow for the direct visualization and manipulation of individual molecules.
For this compound, nanoscale investigations could provide insights into:
Molecular Self-Assembly: Observing how molecules of this compound arrange themselves on a surface can reveal information about their intermolecular forces and potential to form ordered structures.
Interactions with Surfaces: Studying the compound's behavior on different substrates can inform its potential applications in materials science, such as in coatings or sensors.
Conformational Dynamics: Nanoscale imaging can capture the different shapes (conformations) a molecule can adopt, which is critical for understanding its biological activity.
Table 2: Nanoscale Investigation Techniques for this compound
| Technique | Information Gained | Potential Application |
| Atomic Force Microscopy (AFM) | Surface topography, adhesion, mechanical properties. | Characterizing thin films and self-assembled monolayers. |
| Scanning Tunneling Microscopy (STM) | Electronic structure of individual molecules. | Investigating molecular orbitals and conductivity. |
| Single-Molecule Force Spectroscopy | Strength of intramolecular and intermolecular bonds. | Understanding the forces that govern molecular interactions. |
Interdisciplinary Collaborations for Holistic Understanding
The complexity of modern chemical research necessitates a collaborative approach. A holistic understanding of a novel compound like this compound can only be achieved through the integration of expertise from various scientific disciplines.
Future research on this compound will benefit from collaborations between:
Organic Chemists: For the synthesis and purification of this compound and its analogs.
Computational Chemists: To perform the AI and ML-driven predictions and analyses. researchgate.net
Biologists and Pharmacologists: To conduct the high-throughput screening and elucidate the compound's biological effects.
Materials Scientists: To explore the potential applications of the compound in the development of new materials. rsc.org
Analytical Chemists: To develop and validate methods for the detection and quantification of the compound.
Such interdisciplinary collaborations foster a synergistic environment where knowledge from different fields can be combined to accelerate discovery and innovation. mdpi.com This integrated approach is essential for unlocking the full potential of novel chemical entities like this compound.
Q & A
Q. What are the optimal synthetic routes for S-methyl butanethioate, and how can reaction yields be improved?
- Methodological Answer : S-methyl butanethioate derivatives can be synthesized via nucleophilic addition of dithi(ol)anylium tetrafluoroborates to α,β-unsaturated ketones in acetonitrile . For example, yields vary significantly (14% vs. 46%) depending on substrate structure and reaction conditions . To optimize yields:
- Vary solvents : Polar aprotic solvents like acetonitrile enhance electrophilicity.
- Adjust stoichiometry : Excess thiol reagents may improve conversion.
- Purification : Use silica gel chromatography (TLC-monitored) to isolate products .
Post-synthesis, validate purity via NMR (e.g., δ 2.1–2.5 ppm for methyl-thioester protons) and mass spectrometry (exact mass: 118.1973 g/mol) .
Q. How should researchers characterize S-methyl butanethioate and its derivatives?
- Methodological Answer : Employ a multi-technique approach:
- NMR : Analyze δ 1.0–1.5 ppm (alkyl chain protons) and δ 2.1–2.5 ppm (thioester methyl group) .
- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) stretching modes .
- Mass Spectrometry : Use high-resolution MS to verify molecular ions (e.g., m/z 118.1973 for C₅H₁₀OS) .
Cross-reference with databases (e.g., SciFinder) for spectral validation .
Q. What safety protocols are critical for handling S-methyl butanethioate?
- Methodological Answer : Key safety measures include:
- Storage : Classify as a flammable liquid (UN 1993) and store at <25°C in ventilated cabinets .
- PPE : Use nitrile gloves, goggles, and flame-resistant lab coats due to irritant (Xi) and flammability (R10) risks .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent vapor dispersion .
Advanced Research Questions
Q. How can mechanistic insights explain yield discrepancies in thioester synthesis?
- Substrate electronic effects : Electron-deficient α,β-unsaturated ketones react faster.
- Steric hindrance : Bulky substituents reduce nucleophilic attack efficiency.
- Reaction kinetics : Monitor intermediates via in-situ FTIR or HPLC to identify rate-limiting steps.
Computational modeling (DFT) can predict transition-state energies and guide catalyst design .
Q. What experimental strategies validate the stability of S-methyl butanethioate under varying conditions?
- Methodological Answer : Conduct stability studies using:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (boiling point: 141–143°C ).
- Accelerated aging : Expose to UV light, humidity, or oxygen to assess degradation pathways.
- GC-MS monitoring : Detect volatile byproducts (e.g., methyl mercaptan) under stress conditions .
Correlate findings with regulatory guidelines (e.g., EINECS 219-407-1) .
Q. How can contradictions in toxicity data be resolved for flavoring-related thioesters?
- Methodological Answer : Despite low intake thresholds (e.g., 0.1 µg/person/day for flavoring agents) , conflicting toxicity data require:
- In vitro assays : Test cytotoxicity in hepatic (HepG2) or renal (HEK293) cell lines.
- Metabolic profiling : Use LC-MS to identify metabolites (e.g., sulfoxides or glutathione conjugates).
- Threshold of Toxicological Concern (TTC) : Compare intake levels to Structural Class III limits (90 µg/person/day) .
Data Analysis & Interpretation
Q. What statistical methods resolve inconsistencies in spectroscopic data for thioesters?
- Methodological Answer : Address spectral overlaps (e.g., C-S vs. C-O vibrations) via:
- Multivariate analysis : PCA or PLS-DA to deconvolute IR/NMR peaks.
- Error propagation : Quantify uncertainties in integration (NMR) or baseline correction (IR) .
Validate with independent techniques (e.g., X-ray crystallography if crystalline derivatives are available).
Experimental Design
Q. How to design a kinetic study for thioester hydrolysis under basic conditions?
- Methodological Answer :
- Control variables : pH (8–12), temperature (25–60°C), and ionic strength.
- Sampling : Collect aliquots at intervals and quench with HCl to halt hydrolysis.
- Analytical methods : Track substrate depletion via HPLC (C18 column, UV detection at 254 nm) .
Derive rate constants (k) using pseudo-first-order kinetics and Arrhenius plots to determine activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
